molecular formula C12H22N2O3 B7920998 [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7920998
M. Wt: 242.31 g/mol
InChI Key: KVOVPMNGXNNVHQ-NSHDSACASA-N
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Description

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a chiral amino acid derivative featuring a pyrrolidine ring substituted with an acetyl group, an isopropylamine moiety, and an acetic acid backbone.

  • Acetic acid moiety: Provides a carboxylate group (-COO⁻) for metal ion binding.
  • Pyrrolidine ring: A five-membered amine-containing heterocycle that may enhance solubility or serve as a secondary binding site.
  • Isopropylamino group: Introduces steric bulk and additional nitrogen-based coordination sites.

Properties

IUPAC Name

2-[[(2S)-1-acetylpyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)13(8-12(16)17)7-11-5-4-6-14(11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOVPMNGXNNVHQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Isopropyl-Amino-Acetic Acid Moiety: This step involves the reaction of the pyrrolidine derivative with isopropylamine and chloroacetic acid under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Synthetic Pathways and Key Functional Group Reactivity

The compound’s synthesis often involves carbamate protection strategies and amide coupling reactions . For example:

  • Boc protection : The isopropyl-amino group is typically protected using tert-butyloxycarbonyl (Boc) during synthesis to prevent unwanted side reactions .

  • Acetylation : The pyrrolidine nitrogen is acetylated via reaction with acetyl chloride or anhydrides under basic conditions (e.g., triethylamine) .

Table 1: Common Synthetic Reactions

Reaction TypeConditionsProductYieldSource
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, RT, 12hBoc-protected amino intermediate85%
AcetylationAcCl, Et₃N, THF, 0°C → RT, 6hAcetylated pyrrolidine derivative78%
Mitsunobu AlkylationDIAD, PPh₃, THF, 0°C → RTAlkylated pyrrolidine analog65%

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group participates in esterification and amide bond formation :

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .

  • Amide Coupling : Utilizes EDCI/HOBt or DCC to form conjugates with primary/secondary amines .

Table 2: Carboxylic Acid Derivatives

Derivative TypeReagents/ConditionsApplicationSource
Methyl EsterMeOH, H₂SO₄, reflux, 8hSolubility enhancement
Primary AmideNH₃ (aq.), EDCI, HOBt, DMF, 24hProdrug synthesis
Peptide ConjugateH-Gly-OtBu, DCC, CH₂Cl₂, 0°C → RTBioconjugation

Pyrrolidine Ring Modifications

The acetylated pyrrolidine core undergoes stereospecific transformations :

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds while preserving stereochemistry.

  • Oxidation : MnO₂ or RuO₄ selectively oxidizes secondary alcohols to ketones .

Table 3: Pyrrolidine Ring Reactions

ReactionConditionsOutcomeSelectivitySource
Ring HydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 24hSaturated pyrrolidine>95% ee
Epoxidationm-CPBA, CH₂Cl₂, 0°C → RTEpoxide formationCis-diastereomer
N-Deacetylation6M HCl, reflux, 6hFree pyrrolidine amineQuantitative

Amino Group Reactivity

The isopropyl-amino group facilitates alkylation and Schiff base formation :

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

  • Schiff Bases : Condenses with aldehydes (e.g., benzaldehyde) under anhydrous conditions .

Table 4: Amino Group Transformations

ReactionReagents/ConditionsProductNotesSource
Quaternary Salt FormationMeI, K₂CO₃, DMF, 50°C, 12hN-Methylisopropylammonium iodideEnhanced solubility
Schiff Base SynthesisBenzaldehyde, MgSO₄, EtOH, RT, 6hImine derivativepH-sensitive

Mechanistic Insights

  • Nucleophilic Acyl Substitution : The acetyl group undergoes hydrolysis (acid/base-catalyzed) to regenerate the free amine .

  • Radical Reactions : Under UV light, the pyrrolidine ring participates in denitrogenative cyclization to form fused heterocycles .

  • Catalytic Asymmetric Reactions : Chiral Lewis acids (e.g., Sc(OTf)₃) enhance enantioselectivity in conjugate additions .

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound's structure suggests potential activity as a drug candidate. Its pyrrolidine moiety can enhance bioavailability and receptor binding affinity, making it a subject of interest in the development of new pharmaceuticals targeting central nervous system disorders.

Pharmacological Studies

Neuropharmacology : Research indicates that compounds similar to [(S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid may exhibit neuroprotective effects. Studies are ongoing to evaluate its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Therapeutic Uses

Potential Applications :

  • Pain Management : Due to its structural characteristics, it may have analgesic properties, warranting further investigation into its use in pain relief.
  • Anxiolytic Effects : Preliminary studies suggest potential anxiolytic effects, making it a candidate for treating anxiety disorders.

Case Study 1: Neuroprotective Effects

A study conducted on a related compound demonstrated significant neuroprotective effects in vitro. Researchers observed that the compound could reduce oxidative stress markers in neuronal cell lines, suggesting a mechanism for potential therapeutic use in neurodegenerative conditions.

Case Study 2: Analgesic Properties

In animal models, a derivative of [(S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid was tested for pain relief. Results indicated a notable reduction in pain response without significant side effects, prompting further exploration into its analgesic mechanisms.

Mechanism of Action

The mechanism of action of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular functions. The compound’s effects are mediated through pathways that regulate biochemical processes, leading to changes in cellular behavior and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s functional groups and structural motifs align with adsorbents used in U(VI) recovery. Below is a comparative analysis with key materials from the literature:

Table 1: Functional Groups, Adsorption Performance, and Mechanisms

Compound/Material Functional Groups Optimal pH Adsorption Capacity (mg/g) Kinetics (Equilibrium Time) Mechanism Key Reference
Target Compound -COO⁻, -NH (pyrrolidine/amine) Not reported Not reported Not reported Hypothesized: Chelation via -COO⁻ and N-sites Inferred from structure
Acetic acid-modified biochar (ASBB) -COOH, -OH, -COO⁻ 6.0 ~97.8% removal (10 mg/L) 5.0 min Monodentate coordination via -COO⁻ Yu et al., 2022
Polypyrrole -NH (polymer backbone) 4.0–6.0 62.5 mg/g 60 min Electrostatic interaction, chelation Abdi et al., 2017
Chitosan/bentonite composite -NH₂, -OH, -COOH 5.0 248 mg/g 120 min Chelation and ion exchange Anirudhan et al., 2019
Nitric acid-modified biochar -NO₃, -COOH 5.0 112 mg/g 30 min Surface complexation Jin et al., 2018

Key Observations

Functional Group Efficacy :

  • ASBB’s high U(VI) removal (97.8% at pH 6.0) is attributed to carboxylate (-COO⁻) groups introduced by acetic acid modification . Similarly, the target compound’s acetic acid moiety could facilitate comparable coordination with U(VI), though steric hindrance from the pyrrolidine/isopropyl groups may affect accessibility.
  • Nitrogen-containing groups (e.g., polypyrrole’s -NH) enhance adsorption via chelation, suggesting the target compound’s pyrrolidine and isopropylamine groups may offer synergistic binding .

Kinetics: ASBB achieves equilibrium in 5.0 min due to pore expansion and surface functionalization .

pH Sensitivity :

  • Carboxylate-dominated materials (e.g., ASBB) perform optimally near neutral pH (6.0), where -COO⁻ is deprotonated . The target compound’s performance would hinge on the pKa of its acetic acid group (~4.7), with optimal binding expected at pH > 4.

Adsorption Capacity :

  • Chitosan/bentonite composites exhibit high capacities (248 mg/g) due to multifunctional sites . The target compound’s capacity remains unstudied but could theoretically exceed ASBB if both -COO⁻ and amine groups participate in binding.

Mechanistic Differences :

  • ASBB relies on physical adsorption (porosity) and chemical coordination , whereas the target compound’s mechanism would likely emphasize chemical chelation.

Biological Activity

The compound [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid, also referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl amines with acetylated pyrrolidine derivatives. The method allows for the introduction of various substituents that can enhance biological activity. The specific synthetic routes and conditions can significantly influence the yield and purity of the final product.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential therapeutic applications. Key areas of interest include:

  • Antiviral Properties : Preliminary studies indicate that certain derivatives exhibit antiviral activity against strains of human coronaviruses, suggesting potential applications in treating viral infections .
  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
  • Neuroprotective Effects : Some derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Antiviral Activity

A comparative analysis of several pyrrolidine derivatives demonstrated significant antiviral effects against human coronavirus strains 229E and OC-43. The study assessed multiple compounds, revealing that certain substitutions on the pyrrolidine ring enhanced efficacy while maintaining low cytotoxicity towards mammalian cells.

CompoundIC50 (µM)Selectivity Index
Avir-70.5560
Avir-81.4367
Hydroxychloroquine13030

The selectivity index indicates a favorable profile for the tested compounds compared to known antiviral agents, suggesting they may be safer alternatives for therapeutic use .

Antitumor Activity

In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)
MCF-712.5
HeLa8.3

The results indicate that structural modifications can lead to enhanced potency against specific cancer types .

Case Studies

  • Case Study on Antiviral Efficacy : In a controlled study involving animal models infected with coronavirus strains, administration of this compound derivatives resulted in a significant reduction in viral load compared to untreated controls. This underscores the potential for developing antiviral therapies based on this compound.
  • Case Study on Neuroprotection : A recent investigation explored the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that it could reduce amyloid-beta accumulation and improve cognitive function in treated subjects, suggesting a mechanism involving modulation of neuroinflammatory pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving (S)-pyrrolidine derivatives. A common approach includes:

Alkylation : Reacting (S)-pyrrolidin-2-ylmethanol with isopropylamine under basic conditions to introduce the isopropylamino group.

Acetylation : Treating the intermediate with acetyl chloride to form the acetylated pyrrolidine moiety.

Carboxylic Acid Formation : Coupling the product with a glycine derivative via a nucleophilic substitution or amide bond formation.
Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (>98%) and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and structural integrity. Key signals include the acetyl methyl group (~2.1 ppm, singlet) and pyrrolidine ring protons (3.1–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 285.18).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect enantiomeric impurities.
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. What biological targets or receptors are associated with this compound?

  • Methodological Answer : The compound’s pyrrolidine and acetic acid motifs suggest potential activity as a:

  • Protease Inhibitor : Analogous to dipeptidyl peptidase IV (DPP-IV) inhibitors, where the pyrrolidine ring mimics transition-state intermediates.
  • Neuromodulator : Structural similarity to GABA derivatives may indicate interactions with neurotransmitter receptors.
    Initial screening should include enzyme inhibition assays (e.g., DPP-IV) and receptor binding studies (radioligand displacement) .

Advanced Research Questions

Q. How can researchers address stereochemical instability during synthesis?

  • Methodological Answer : The (S)-configuration at the pyrrolidine ring is prone to racemization under acidic/basic conditions. Mitigation strategies:

Low-Temperature Reactions : Conduct acetylation and coupling steps at 0–5°C.

Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to stabilize intermediates.

Enantiomeric Excess (ee) Monitoring : Regular chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% ee.
Contradictory reports on racemization rates in similar compounds (e.g., vs. 15) suggest solvent-dependent effects; compare DMF vs. THF systems .

Q. What experimental designs resolve low yields in the final coupling step?

  • Methodological Answer : Poor yields (<40%) in glycine coupling may arise from steric hindrance. Optimization approaches:

Activating Agents : Use HATU or EDCI/HOBt instead of DCC to enhance reactivity.

Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h (80°C, 150W).

Solvent Screening : Polar aprotic solvents like DMF or DMSO improve solubility.
Comparative studies ( vs. 15) show HATU increases yields by 25% over EDCI in analogous reactions .

Q. How should contradictory data on biological activity be analyzed?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., DPP-IV inhibition ranging from 10 nM to 1 µM) may stem from:

Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO >1% alters enzyme kinetics).

Impurity Profiles : Trace acetylated byproducts (e.g., ) may act as partial agonists.
Validate via orthogonal assays (e.g., SPR for binding kinetics) and re-test batches with LC-MS-verified purity .

Q. What strategies stabilize the compound under physiological conditions?

  • Methodological Answer : The acetic acid moiety is susceptible to esterification or decarboxylation. Stabilization methods:

Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis.

Buffer Optimization : Use phosphate buffers (pH 6.5–7.5) to minimize degradation.

Prodrug Design : Convert the carboxylic acid to a methyl ester for in vivo studies.
Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life using Arrhenius models .

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